molecular formula C5H8O2S B2648040 1-Butyne, 4-(methylsulfonyl)- CAS No. 192989-95-0

1-Butyne, 4-(methylsulfonyl)-

Cat. No.: B2648040
CAS No.: 192989-95-0
M. Wt: 132.18
InChI Key: OBQRIFORODSOHO-UHFFFAOYSA-N
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Description

1-Butyne, 4-(methylsulfonyl)- is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a methylsulfonyl group attached to the fourth carbon atom. This compound is a derivative of 1-butyne, where the methylsulfonyl group significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyne, 4-(methylsulfonyl)- can be synthesized through various methods. One common approach involves the reaction of 1-butyne with a sulfonyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl group onto the alkyne.

Industrial Production Methods: Industrial production of 1-butyne, 4-(methylsulfonyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Butyne, 4-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, depending on the reagents and conditions used.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the alkyne to an alkene or alkane.

    Substitution: Nucleophiles such as amines or thiols can react with the methylsulfonyl group under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butyne, 4-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and sulfonyl groups.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butyne, 4-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the methylsulfonyl group can act as an electrophile in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

    1-Butyne: A simpler alkyne without the methylsulfonyl group.

    2-Butyne: An isomer of 1-butyne with the triple bond located between the second and third carbon atoms.

    4-Methylsulfonyl-2-butyne: A compound with a similar structure but different positioning of the functional groups.

Uniqueness: 1-Butyne, 4-(methylsulfonyl)- is unique due to the presence of both the alkyne and methylsulfonyl groups, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler alkynes or sulfonyl compounds.

Properties

IUPAC Name

4-methylsulfonylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-3-4-5-8(2,6)7/h1H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRIFORODSOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192989-95-0
Record name 4-methanesulfonylbut-1-yne
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